molecular formula C16H13N5O2 B2971975 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide CAS No. 2034618-19-2

6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2971975
CAS No.: 2034618-19-2
M. Wt: 307.313
InChI Key: KFAJZGPUJMZDQY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-(Benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a benzyloxy substituent at the 6-position and a pyrazine-2-yl carboxamide group at the 4-position. Its molecular formula is C₁₆H₁₃N₅O₂, with a molecular weight of 307.31 g/mol . The compound’s Smiles notation is O=C(Nc1cnccn1)c1cc(OCc2ccccc2)ncn1, reflecting the pyrimidine core, benzyl ether linkage, and pyrazineamide moiety. While its CAS number (2034618-19-2) is established, key physicochemical properties such as melting point, solubility, and stability remain uncharacterized in available literature .

Its synthesis likely follows routes similar to structurally related analogs, such as 6-(benzyl(methyl)amino)-N-phenylpyrimidine-4-carboxamide (), involving condensation of pyrimidine intermediates with substituted anilines or heteroaromatic amines.

Properties

IUPAC Name

6-phenylmethoxy-N-pyrazin-2-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-16(21-14-9-17-6-7-18-14)13-8-15(20-11-19-13)23-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAJZGPUJMZDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.

    Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable activating agent like a base or acid catalyst.

    Attachment of the pyrazin-2-yl group: This can be done through nucleophilic substitution reactions using pyrazine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group, potentially leading to amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazin-2-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as halogenating agents or nucleophiles like amines and thiols can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a lead compound in drug discovery.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Pyrimidine Carboxamides with Varied Substituents

The following table summarizes key analogs and their structural/biological distinctions:

Compound Name Substituents (Pyrimidine 6-Position) Amide Substituent (N-Linked) Molecular Weight Biological Activity Reference
6-(Benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide Benzyloxy Pyrazin-2-yl 307.31 Not reported
6-((4-Fluorobenzyl)(methyl)amino)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)pyrimidine-4-carboxamide (43) 4-Fluorobenzyl(methyl)amino 6-(4-Methylpiperazinyl)pyridin-3-yl 436.2 Antitubercular (H37Rv MIC < 1 µM)
N-(4-Methoxyphenyl)-6-(benzyl(methyl)amino)pyrimidine-4-carboxamide (1) Benzyl(methyl)amino 4-Methoxyphenyl ~360 (estimated) Antitubercular (moderate activity)
6-(Methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)-N-(5-morpholinopyridin-2-yl)pyrimidine-4-carboxamide (46) Trifluoromethylpyridinylmethyl(methyl)amino 5-Morpholinopyridin-2-yl ~514 (LC-MS) Antitubercular (low micromolar MIC)
6-(Benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide Benzyloxy Thiazol-2-yl with methylaminoethyl side chain 383.4 No activity reported

Key Observations

  • Substituent Impact: The benzyloxy group in the target compound distinguishes it from analogs with dialkylamino (e.g., compound 43) or benzyl(methyl)amino (e.g., compound 1) substituents.
  • Amide Group Variation : Replacement of the pyrazin-2-yl group with pyridinyl-morpholine (compound 46) or thiazolyl () moieties modulates solubility and hydrogen-bonding capacity. Pyrazine’s electron-deficient aromatic system may enhance interactions with enzymatic pockets compared to bulkier morpholine derivatives.
  • Biological Activity : While the target compound lacks reported activity, analogs with 4-fluorobenzyl or trifluoromethylpyridinyl substituents exhibit potent antitubercular effects (MIC < 1 µM) . This suggests that electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance efficacy against Mycobacterium tuberculosis.

Comparison with Pyrazinecarboxamides and Sulfonamides

highlights N-(pyrazin-2-yl)benzenesulfonamides and pyrazinecarboxamides as structural relatives. Key differences include:

  • Linker Chemistry: The target compound’s carboxamide linker contrasts with sulfonamide-based analogs. Sulfonamides (e.g., 4-amino-N-(pyrazin-2-yl)benzenesulfonamide) often target folate pathways , whereas carboxamides may engage divergent mechanisms (e.g., kinase inhibition).
  • Core Heterocycle : Pyrimidine (target) vs. pyrazine () cores alter ring electronics and steric profiles. Pyrazine’s nitrogen-rich structure may favor interactions with metal ions or polar residues in enzymes.

Biological Activity

6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide, with the CAS number 2034618-19-2, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological targets, and the research findings surrounding its efficacy.

  • Molecular Formula : C16H13N5O2
  • Molecular Weight : 307.313 g/mol
  • IUPAC Name : 6-phenylmethoxy-N-pyrazin-2-ylpyrimidine-4-carboxamide

Biological Activity Overview

Research indicates that compounds like this compound exhibit significant biological activities, particularly in anti-inflammatory and antiviral domains.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory properties of similar pyrimidine derivatives. The compound was assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The IC50 values for related compounds showed promising results, indicating that derivatives of this class could effectively suppress COX activity .

Antiviral Activity

The potential antiviral effects of pyrimidine derivatives have been explored in various studies. For instance, compounds with similar structures demonstrated inhibitory effects against viral replication, particularly in the context of respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The selectivity index and effective concentration (EC50) values reported for these compounds suggest a robust antiviral profile .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. The modifications on the pyrazine and pyrimidine rings can significantly influence their interaction with biological targets. For instance, variations in substituents at specific positions have been linked to enhanced potency against COX enzymes and viral pathogens .

Case Study: Inhibition of COX Enzymes

In a comparative study, two pyrimidine derivatives were tested alongside standard anti-inflammatory drugs. Both compounds exhibited IC50 values comparable to celecoxib, a well-known COX inhibitor. This suggests that this compound may have similar therapeutic potential .

Antiviral Efficacy Against HCV

Research focusing on HCV inhibition revealed that certain pyrazolecarboxamide hybrids exhibited significant antiviral activity. The most effective compounds reduced viral RNA levels substantially at micromolar concentrations, indicating that structural modifications could enhance their efficacy against HCV .

Data Tables

Compound NameBiological ActivityIC50/EC50 Values
This compoundAnti-inflammatory (COX inhibition)Comparable to celecoxib
Related Pyrimidine DerivativeAntiviral (HCV)EC50 = 7 μM
Another Similar CompoundAntiviral (RSV)EC50 = 5–28 μM

Q & A

Q. What are the established synthetic routes for 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide?

The synthesis typically involves multi-step protocols. A common approach includes coupling pyrimidine derivatives with benzyloxy groups and pyrazine-2-amine. For example, analogous compounds (e.g., pyrazine-2-carboxamides) are synthesized via sequential alkylation, amidation, or ester hydrolysis, followed by purification using column chromatography . A four-step sequence involving aminohydroxamates and methyl trimethoxyacetate has also been reported for fused pyrimidine-carboxamide derivatives, though adaptations may be required for the target compound .

Q. How is the compound characterized after synthesis?

Characterization relies on:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity (e.g., δ 8.55 ppm for pyrimidine protons in DMSO-d₆) .
  • LC-MS/APCI/ESI for molecular weight verification (e.g., [M+H]⁺ peaks at m/z 436–514) .
  • HPLC to assess purity (>87% in reported analogs) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can low yields in coupling reactions be optimized?

Yields in amidation or alkylation steps (e.g., 23–38% in pyrimidine-carboxamide analogs) can be improved by:

  • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura couplings or Cu-mediated Ullmann reactions.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity in SNAr reactions.
  • Temperature control : Gradual heating (e.g., 60–80°C) reduces side-product formation .

Q. What strategies address conflicting data in biological activity assays?

Discrepancies in antimicrobial or enzyme inhibition results may arise from:

  • Assay variability : Standardize protocols (e.g., MIC determination against Mycobacterium tuberculosis H37Rv) .
  • Structural analogs : Compare substituent effects (e.g., alkylamino vs. benzyloxy groups) to isolate pharmacophores .
  • Dose-response validation : Replicate assays with adjusted concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values .

Q. How can structure-activity relationships (SAR) be determined for antimicrobial activity?

SAR studies involve:

  • Analog synthesis : Modify substituents (e.g., benzyloxy to alkoxy groups) and test against bacterial strains .
  • In vitro assays : Evaluate minimum inhibitory concentrations (MICs) and cytotoxicity (e.g., Vero cell lines) .
  • Computational modeling : Use docking simulations to predict binding to target enzymes (e.g., InhA in M. tuberculosis) .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Ester hydrolysis : Unintended cleavage of benzyloxy groups can occur under acidic conditions. Mitigation: Use milder reagents (e.g., TFA/CH₂Cl₂) .
  • By-product formation : Impurities from incomplete coupling are minimized via iterative recrystallization or preparative TLC .
  • Oxidative degradation : Stabilize intermediates under inert atmospheres (N₂/Ar) .

Data Contradiction Analysis

Q. How are contradictions in synthetic protocols resolved?

Discrepancies in reaction conditions (e.g., solvent choice, catalysts) are addressed by:

  • Systematic screening : Test alternative methods (e.g., ’s four-step sequence vs. ’s rearrangement pathways) .
  • Mechanistic studies : Use DFT calculations to identify rate-limiting steps and optimize pathways .

Methodological Considerations

  • Purification : Reverse-phase HPLC (C18 columns) ensures >95% purity for biological testing .
  • Crystallography : Single-crystal X-ray diffraction (as in ) confirms stereochemistry for chiral analogs .

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